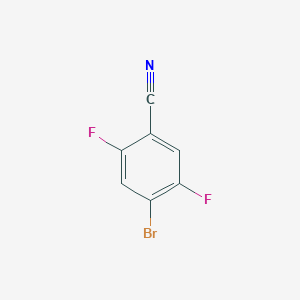

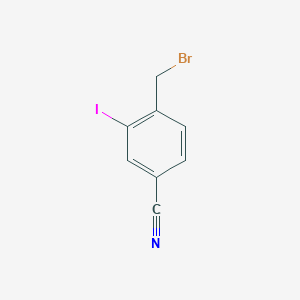

4-(Bromomethyl)-3-iodobenzonitrile

Übersicht

Beschreibung

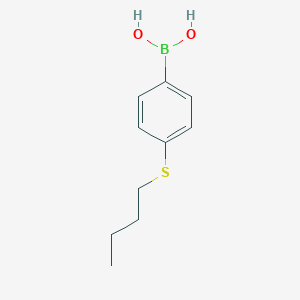

4-(Bromomethyl)benzonitrile is an organic compound that belongs to the class of benzene derivatives . It has a linear formula of BrCH2C6H4CN and a molecular weight of 196.04 . This compound reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile . It may be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .

Synthesis Analysis

The synthesis of 4-(Bromomethyl)benzonitrile involves various chemical reactions . For instance, it reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile . It may also be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)benzonitrile can be represented as BrCH2C6H4CN . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

4-(Bromomethyl)benzonitrile undergoes various chemical reactions. For example, it reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile . It may also be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .Physical And Chemical Properties Analysis

4-(Bromomethyl)benzonitrile is a solid substance with a melting point of 115-117 °C . It has a molecular weight of 196.04 and is considered hazardous by the 2012 OSHA Hazard Communication Standard .Wissenschaftliche Forschungsanwendungen

Bending Properties in Halobenzonitrile Crystals : A study by Veluthaparambath et al. (2022) investigated the bending properties of 4-halobenzonitrile crystals, including 4-bromobenzonitrile. The research found that these crystals exhibit different bending properties due to variations in crystal structure and halogen bonding. This suggests potential applications in materials science, particularly in the development of flexible crystals (Veluthaparambath et al., 2022).

Thermodynamic and Aromaticity Studies : Rocha et al. (2013) conducted a study on the enthalpies of formation and sublimation of iodobenzonitrile isomers, which are structurally related to 4-(Bromomethyl)-3-iodobenzonitrile. Their findings on halogen-cyano interactions could inform the understanding of similar compounds' stability and reactivity (Rocha et al., 2013).

Pressure-Induced Changes in Halogen Bonding : Giordano et al. (2019) explored how pressure affects halogen bonding in 4-iodobenzonitrile. This study's insights into the impact of external conditions on molecular interactions can be relevant for understanding the behavior of this compound under different conditions (Giordano et al., 2019).

Bromoxynil as a Herbicide : Subbarayappa et al. (2010) discussed the use of 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) in herbicides, highlighting its efficiency and environmental friendliness. This indicates potential agricultural applications for related compounds like this compound (Subbarayappa et al., 2010).

Dehalogenation Studies in Rat Liver : Scott and Sinsheimer (1984) researched the dehalogenation of halobenzenes, including iodobenzonitrile, in rat liver. This study is relevant for understanding the metabolic pathways and potential toxicity of halogenated compounds, including this compound (Scott & Sinsheimer, 1984).

Electrochemically Promoted Arylation of Iodoaromatics : Gallardo and Soler (2017) investigated the electrochemical reduction of iodoaromatics, including 4-iodobenzonitrile. This research might inform the electrochemical applications of this compound in organic synthesis (Gallardo & Soler, 2017).

Synthesis of Modified Benzonitriles : Grüniger and Calzaferri (1979) described the synthesis of modified benzonitriles, starting from compounds including 4-(bromomethyl)benzonitrile. This demonstrates the potential for synthesizing novel compounds from this compound (Grüniger & Calzaferri, 1979).

Safety and Hazards

4-(Bromomethyl)benzonitrile is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Wirkmechanismus

Target of Action

Bromomethyl and iodobenzonitrile groups are often used in the synthesis of various organic compounds . They are known to participate in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 4-(Bromomethyl)-3-iodobenzonitrile likely involves its participation in carbon–carbon bond-forming reactions. In Suzuki–Miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . The bromomethyl and iodobenzonitrile groups in the compound can interact with other organic groups to form new compounds.

Biochemical Pathways

These could potentially influence various biochemical pathways depending on the nature of the resulting compounds .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific compounds it helps synthesize. As a reagent in Suzuki–Miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific conditions under which the Suzuki–Miyaura cross-coupling reactions are carried out .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPXWARAYTYZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625931 | |

| Record name | 4-(Bromomethyl)-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182287-63-4 | |

| Record name | 4-(Bromomethyl)-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)

![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)

![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)

![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)

![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)